2-(Difluoromethoxy)benzonitrile
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, Grignard reaction, cyanidation, and amination, as seen in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile . Another synthesis approach involves the condensation of difluorobenzonitrile with other reagents, as demonstrated in the preparation of 2,6-Bis(4-chloroformylphenoxyl) Benzonitrile . These methods suggest that the synthesis of 2-(Difluoromethoxy)benzonitrile could potentially involve similar strategies, such as halogenation followed by nucleophilic substitution with a difluoromethoxy group.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Difluoromethoxy)benzonitrile has been confirmed using various spectroscopic methods, including MS, IR, and NMR . Additionally, X-ray crystal analysis has been employed to determine the structure of complex molecules . These techniques would likely be applicable in analyzing the molecular structure of 2-(Difluoromethoxy)benzonitrile to confirm its identity and purity.
Chemical Reactions Analysis
The papers describe photochemical reactions, such as the addition of 2,2,2-trifluoroethanol to benzonitrile , and coupling reactions initiated by sodium dithionite . These reactions involve the formation of new carbon-oxygen and carbon-carbon bonds, which are relevant to understanding the reactivity of the difluoromethoxy group in 2-(Difluoromethoxy)benzonitrile. The compound might undergo similar photochemical additions or nucleophilic substitutions under appropriate conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(Difluoromethoxy)benzonitrile are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the solubility, boiling points, and stability of the compounds can be inferred from their molecular structure and functional groups . The presence of the difluoromethoxy group is likely to influence the compound's polarity, reactivity, and interaction with solvents.
Scientific Research Applications
Synthesis and Chemical Properties
2-(Difluoromethoxy)benzonitrile serves as a versatile compound in the synthesis of various chemical entities. Its utility is underscored in the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlighting the compound's relevance in the preparation of non-steroidal anti-inflammatory and analgesic materials. A practical method for the synthesis of 2-fluoro-4-bromobiphenyl involves the bromination of 2-fluoroaniline, demonstrating the compound's role in facilitating efficient and scalable production processes in the pharmaceutical industry (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Green Chemistry Applications
In the context of green chemistry, 2-(Difluoromethoxy)benzonitrile's derivatives have shown potential in environmental applications. Studies on ionic liquids featuring diverse aliphatic and aromatic solutes underscore the importance of such compounds in phase behavior analysis and solvent properties. This research paves the way for using these derivatives as environmentally friendly solvents, offering alternatives to conventional solvents for various applications, including separation and extraction processes (Visak et al., 2014).
Catalysis and Chemical Reactions
The compound has been explored in the context of catalytic processes and chemical reactions. Research on the cycloaddition reactions of nitrile oxides with alkenes, for example, highlights the utility of benzonitrile derivatives in synthesizing isoxazolines, which are crucial intermediates in organic synthesis and have various applications in medicinal chemistry. This underscores the significance of 2-(Difluoromethoxy)benzonitrile and its derivatives in facilitating efficient and selective chemical transformations (Easton, Hughes, Savage, & Simpson, 1994).
Biocidal Applications
In the realm of biocidal applications, the persistence of coronaviruses on inanimate surfaces and their inactivation by biocidal agents has been extensively studied. While this research does not directly involve 2-(Difluoromethoxy)benzonitrile, it exemplifies the broader context in which chemical compounds are evaluated for their efficacy in mitigating viral persistence, highlighting the ongoing need for effective biocidal strategies in public health (Kampf, Todt, Pfaender, & Steinmann, 2020).
properties
IUPAC Name |
2-(difluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTPHQGNJHSBBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378887 |
Source
|
Record name | 2-(difluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)benzonitrile | |
CAS RN |
56935-78-5 |
Source
|
Record name | 2-(difluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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